molecular formula C10H15N3S B6897416 2-Ethylsulfanyl-6-pyrrolidin-1-ylpyrazine

2-Ethylsulfanyl-6-pyrrolidin-1-ylpyrazine

Cat. No.: B6897416
M. Wt: 209.31 g/mol
InChI Key: DWEWELQAYAIJEL-UHFFFAOYSA-N
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Description

2-Ethylsulfanyl-6-pyrrolidin-1-ylpyrazine is a heterocyclic compound that features a pyrazine ring substituted with an ethylsulfanyl group at the 2-position and a pyrrolidinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfanyl-6-pyrrolidin-1-ylpyrazine typically involves the construction of the pyrazine ring followed by the introduction of the ethylsulfanyl and pyrrolidinyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-6-pyrrolidin-1-ylpyrazine with ethanethiol in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfanyl-6-pyrrolidin-1-ylpyrazine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Ethylsulfanyl-6-pyrrolidin-1-ylpyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its pyrazine ring and substituents. The ethylsulfanyl group may participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to certain proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfanyl-6-pyrrolidin-1-ylpyrazine
  • 2-Ethylsulfanyl-6-piperidin-1-ylpyrazine
  • 2-Propylsulfanyl-6-pyrrolidin-1-ylpyrazine

Uniqueness

2-Ethylsulfanyl-6-pyrrolidin-1-ylpyrazine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethylsulfanyl-6-pyrrolidin-1-ylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-2-14-10-8-11-7-9(12-10)13-5-3-4-6-13/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEWELQAYAIJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CN=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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